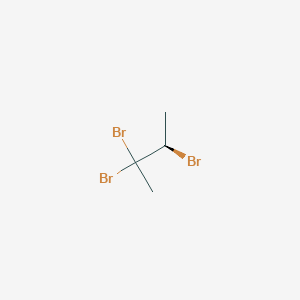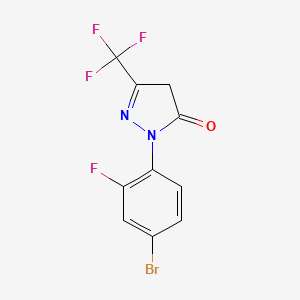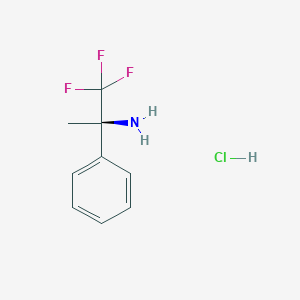
(1R)-(-)-Ketopinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-(-)-Ketopinic acid is a chiral compound derived from camphor. It is known for its unique structural properties and is widely used in various chemical and pharmaceutical applications. The compound is characterized by its bicyclic structure, which includes a ketone and a carboxylic acid functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-(-)-Ketopinic acid typically involves the oxidation of camphor. One common method is the use of potassium permanganate (KMnO4) in an alkaline medium. The reaction proceeds through the formation of an intermediate, which is then further oxidized to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs similar oxidation methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, the use of environmentally friendly oxidizing agents is being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
(1R)-(-)-Ketopinic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alcohols and amines in the presence of catalysts like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: More oxidized carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
(1R)-(-)-Ketopinic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Mecanismo De Acción
The mechanism of action of (1R)-(-)-Ketopinic acid involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for enzymes, allowing researchers to study enzyme kinetics and mechanisms. The compound’s unique structure enables it to participate in specific reactions, making it a valuable tool in chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
(1S)-(+)-Ketopinic acid: The enantiomer of (1R)-(-)-Ketopinic acid, with similar chemical properties but different optical activity.
Camphor-10-sulfonic acid: Another derivative of camphor, used in different chemical applications.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct chemical and physical properties. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes .
Propiedades
Fórmula molecular |
C10H14O3 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
(1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C10H14O3/c1-9(2)6-3-4-10(9,8(12)13)7(11)5-6/h6H,3-5H2,1-2H3,(H,12,13)/t6?,10-/m1/s1 |
Clave InChI |
WDODWBQJVMBHCO-PHUNFMHTSA-N |
SMILES isomérico |
CC1(C2CC[C@@]1(C(=O)C2)C(=O)O)C |
SMILES canónico |
CC1(C2CCC1(C(=O)C2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(chloromethyl)-4-[(2,4-difluorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13907343.png)
![methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate](/img/structure/B13907349.png)

![tert-butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate](/img/structure/B13907358.png)




![(1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13907395.png)

![tert-butyl (5R)-5-[[(S)-tert-butylsulfinyl]amino]-3-methyl-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13907404.png)


![1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride](/img/structure/B13907423.png)
